Bienvenue dans la boutique en ligne BenchChem!

8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate

Muscarinic receptor pharmacology Receptor binding selectivity Anticholinergic differential profiling

Procure Atropine (CAS 428-07-9) for research requiring comprehensive muscarinic blockade. Its near-equipotent binding profile across all mAChR subtypes makes it essential for tissue bath experiments. With 21.62% oral bioavailability in rodent models, it minimizes oral dosing needs. USP monograph specifications guarantee purity and identity. Choose this standard for reproducible, translational research.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
CAS No. 428-07-9
Cat. No. B1665313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate
CAS428-07-9
SynonymsAtromepine;  Atromepinum;  Levomepat;  Dispan;  TMT; 
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C
InChIInChI=1S/C18H25NO3/c1-18(12-20,13-6-4-3-5-7-13)17(21)22-16-10-14-8-9-15(11-16)19(14)2/h3-7,14-16,20H,8-12H2,1-2H3/t14-,15+,16?,18-/m1/s1
InChIKeyXZPAMMPYTOAFOU-IXEWLPCDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate (CAS 428-07-9): Atropine Baseline Identity and Procurement Context


8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate (CAS 428-07-9), commonly known as atropine, is a naturally occurring tropane alkaloid and a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs) [1]. As a racemic mixture of d- and l-hyoscyamine, atropine serves as the prototypical antimuscarinic agent for both therapeutic applications and as a reference standard in pharmacological research [2]. Its pharmacopoeial identity is rigorously defined: the USP monograph specifies an assay range of 99.0%–100.5% C₁₇H₂₃NO₃ calculated on the anhydrous basis, with a melting range of 114–118 °C and an optical rotation between −0.70° and +0.05° (distinguishing it from the levorotatory hyoscyamine) [3]. These specifications form the baseline for quality-controlled procurement.

Why Atropine (CAS 428-07-9) Cannot Be Generically Substituted Within the Antimuscarinic Class


Although atropine and its structural analogues (scopolamine, homatropine, ipratropium, glycopyrrolate, tropicamide, cyclopentolate) share a common muscarinic antagonist mechanism, they diverge substantially in receptor subtype selectivity, pharmacokinetic profile, tissue distribution, and off-target activity [1]. Substituting one for another without accounting for these dimensions can lead to unintended pharmacodynamic outcomes (e.g., differing mydriatic duration, variable antisialogogue potency, or differential central nervous system penetration) and may compromise experimental reproducibility [2]. The quantitative evidence below delineates precisely where atropine differs from its closest comparators, enabling evidence-based selection.

Quantitative Evidence Guide: Atropine (CAS 428-07-9) Differentiation Against Closest Analogs


Muscarinic Receptor Subtype Selectivity: Atropine (2.1-fold M1/M2) vs. Pirenzepine (40-fold M1/M2)

In competitive radioligand binding studies using ³H-pirenzepine (M1 label in bovine cerebral cortex) and ³H-N-methylscopolamine (M2 label in rat salivary gland), atropine exhibited only a 2.1-fold preferential selectivity for M1 over M2 receptors (pKi 9.18 vs. 8.86). In stark contrast, pirenzepine—a clinically used M1-selective antagonist—showed a 40-fold selectivity (pKi 8.05 M1 vs. 6.45 M2) in the same assay system [1]. This establishes atropine as a nearly equipotent non-selective mAChR antagonist, whereas pirenzepine is markedly M1-preferring.

Muscarinic receptor pharmacology Receptor binding selectivity Anticholinergic differential profiling

5-HT₃ Receptor Off-Target Activity: Atropine (IC₅₀ 1.74 µM) vs. Scopolamine (IC₅₀ 2.09 µM)

Both atropine and scopolamine act as competitive antagonists at 5-HT₃A receptors—a known off-target for muscarinic ligands. In Xenopus oocytes expressing human 5-HT₃A receptors, atropine inhibited 5-HT-evoked currents with an IC₅₀ of 1.74 µM, while scopolamine showed an IC₅₀ of 2.09 µM. In radioligand competition assays, atropine displaced the fluorescent 5-HT₃ antagonist G-FL with a Ki of 7.94 µM, compared to scopolamine's Ki of 4.90 µM [1]. Although the IC₅₀ values are similar, scopolamine was slightly more potent in the binding assay, highlighting subtle differences in off-target profiles that may be relevant at high experimental concentrations.

5-HT3 receptor Off-target pharmacology Muscarinic antagonist selectivity

Mydriatic Duration in a Standardized Animal Model: Atropine (24 h) vs. Homatropine (12 h), Hyoscine (96 h), Tropicamide (6 h), Cyclopentolate (12 h)

In a controlled study in Angora goats, five commercially available mydriatics were compared for onset, maximum dilation, and duration of effect. After administration of 1% atropine, the duration of vertical pupil dilation was 24 h. Comparator durations were: 2% homatropine (12 h), 0.25% hyoscine (96 h), 1% tropicamide (6 h), and 1% cyclopentolate (12 h) [1]. Atropine thus occupies an intermediate position—providing longer mydriasis than tropicamide, homatropine, and cyclopentolate, yet substantially shorter than hyoscine—which has direct implications for selecting the appropriate agent based on desired duration of ocular effect.

Mydriasis Ophthalmology Anticholinergic duration of action

Oral Bioavailability in Rats: Atropine (21.62%) vs. Scopolamine (2.52%) and Anisodamine (10.78%)

A head-to-head pharmacokinetic study in rats compared the oral bioavailability of four belladonna alkaloids following intragastric administration, using a validated LC–MS/MS method. Atropine demonstrated an oral bioavailability of 21.62%, markedly higher than scopolamine (2.52%) and anisodamine (10.78%), but substantially lower than anisodine (80.45%) [1]. After intravenous administration, atropine's Cmax was 274.25 ± 53.66 ng/mL with a urinary excretion rate of 11.33%, confirming its intermediate pharmacokinetic position within the series [1].

Pharmacokinetics Oral bioavailability Anticholinergic absorption

Antisialogogue Potency: Atropine vs. Glycopyrrolate (5–6× More Potent)

In a controlled volunteer study comparing intramuscular atropine and glycopyrrolate (glycopyrronium bromide), glycopyrrolate was found to be five to six times more potent than atropine in reducing salivary secretion (antisialogogue effect) [1]. Concurrently, glycopyrrolate exhibited minimal cardiovascular, ocular, and central nervous system effects relative to atropine at equipotent antisialogogue doses, indicating a functional selectivity profile driven by its quaternary ammonium structure that limits blood-brain barrier penetration [1].

Antisialogogue Salivary secretion Anticholinergic potency ratio

USP Pharmacopoeial Discrimination: Atropine vs. Hyoscyamine (Gold Chloride Test and Optical Rotation)

The USP monograph provides two definitive tests that unambiguously discriminate atropine (racemic mixture) from its levorotatory stereoisomer hyoscyamine. Identification Test B employs gold chloride TS: atropine yields a lusterless precipitate, whereas hyoscyamine produces a lustrous, golden-yellow scaly precipitate—a dichotomous visual result enabling unequivocal identification [1]. Additionally, the specific optical rotation of atropine (200 mm tube, 1 g/20 mL in 50% alcohol) is between −0.70° and +0.05°, consistent with a racemate, while hyoscyamine standards exhibit strong negative rotation (approximately −20° to −25°) [1]. The assay acceptance range (99.0%–100.5% on anhydrous basis) further ensures that procured material meets the defined potency specification distinct from other tropane alkaloids [1].

Pharmacopoeial identity Atropine vs. hyoscyamine Quality control

Evidence-Backed Application Scenarios for Atropine (CAS 428-07-9) in Research and Industry


Broad-Spectrum Muscarinic Blockade in Pharmacological Studies Requiring Non-Selective mAChR Antagonism

When an experimental protocol demands simultaneous blockade of M1, M2, M3, M4, and M5 muscarinic receptors without subtype bias, atropine's near-equipotent binding profile (2.1-fold M1/M2 selectivity) makes it the standard choice over subtype-selective agents such as pirenzepine (40-fold M1-selective) or AF-DX 116 [Section 3, Evidence Item 1]. This is particularly relevant in tissue bath experiments where the receptor population is heterogeneous, and subtype-selective antagonists would produce incomplete blockade.

Ophthalmic Therapeutic Protocols Requiring Sustained Mydriasis Without Excessive Duration

For clinical or veterinary ophthalmology applications requiring sustained mydriasis (e.g., anterior uveitis management in goats), 1% atropine provides a 24-h duration—substantially longer than tropicamide (6 h) or homatropine (12 h), yet short enough to avoid the 4-day mydriasis caused by 0.25% hyoscine [Section 3, Evidence Item 3]. This duration profile reduces dosing frequency while allowing clinical recovery within an acceptable timeframe.

Preclinical Oral Dosing Studies Where Bioavailability Dictates Feasibility

In rodent models requiring oral anticholinergic administration, atropine's 21.62% bioavailability significantly exceeds that of scopolamine (2.52%) and anisodamine (10.78%) [Section 3, Evidence Item 4]. This enables lower oral doses to achieve target plasma exposure, reducing compound consumption and minimizing GI-localized adverse effects, directly informing compound selection for chronic oral dosing paradigms.

Pharmacopoeial Reference Standard Procurement with Verified Identity Against Hyoscyamine Mis-Shipment

For quality control laboratories and API procurement, the USP atropine monograph provides two orthogonal identity tests—gold chloride precipitation (lusterless for atropine vs. lustrous golden scales for hyoscyamine) and optical rotation limits (−0.70° to +0.05°) [Section 3, Evidence Item 6]—that prevent substitution with hyoscyamine, a stereoisomer with distinct pharmacological activity and regulatory classification.

Quote Request

Request a Quote for 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.